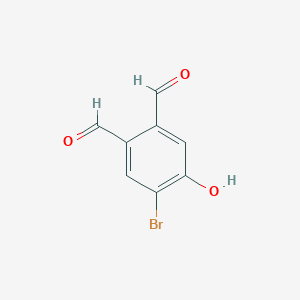
4-Bromo-5-hydroxy-phthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-hydroxy-phthalaldehyde is an organic compound that belongs to the class of phthalaldehydes It is characterized by the presence of a bromine atom and a hydroxyl group attached to a benzene ring, along with two aldehyde groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-5-hydroxy-phthalaldehyde can be synthesized through several methods. One common approach involves the bromination of 5-hydroxy-phthalaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-hydroxy-phthalaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-Bromo-5-hydroxy-phthalic acid.
Reduction: 4-Bromo-5-hydroxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-hydroxy-phthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It serves as a reagent in the analysis of amino acids and proteins, particularly in fluorescence-based assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-hydroxy-phthalaldehyde involves its reactivity with various nucleophiles and electrophiles. The presence of both aldehyde and hydroxyl groups allows it to participate in a wide range of chemical reactions. The bromine atom can be selectively substituted, enabling the synthesis of diverse derivatives with tailored properties. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-5-nitrophthalaldehyde: Similar structure but with a nitro group instead of a hydroxyl group.
4-Bromo-5-methoxy-phthalaldehyde: Similar structure but with a methoxy group instead of a hydroxyl group.
4-Chloro-5-hydroxy-phthalaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-5-hydroxy-phthalaldehyde is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. The hydroxyl group enhances its solubility in polar solvents, while the bromine atom provides a site for further functionalization through substitution reactions.
Eigenschaften
Molekularformel |
C8H5BrO3 |
|---|---|
Molekulargewicht |
229.03 g/mol |
IUPAC-Name |
4-bromo-5-hydroxyphthalaldehyde |
InChI |
InChI=1S/C8H5BrO3/c9-7-1-5(3-10)6(4-11)2-8(7)12/h1-4,12H |
InChI-Schlüssel |
QXLAOXGFCIYFCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1O)Br)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



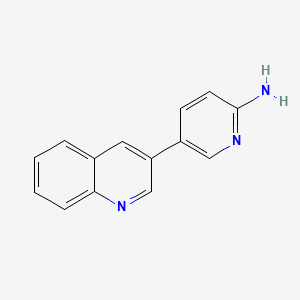
![methyl 2-[2-[[(E)-[1,3-dioxo-2-[3-(trifluoromethyl)phenyl]isoquinolin-4-ylidene]methyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B12837365.png)
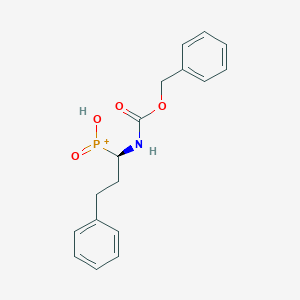
![2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one](/img/structure/B12837384.png)
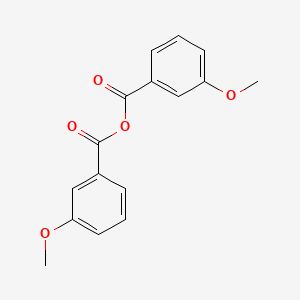
![1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837389.png)

![(1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12837403.png)
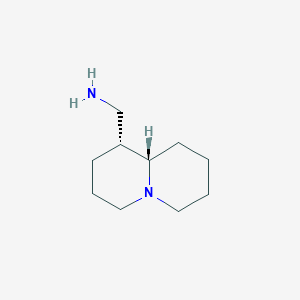

![3-(((6-Chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)-5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12837422.png)


